molecular formula C29H32Cl2N2O5S B608699 鲁苏单抗 CAS No. 1110766-97-6

鲁苏单抗

货号: B608699
CAS 编号: 1110766-97-6
分子量: 591.5 g/mol
InChI 键: NOZIJMHMKORZBA-KJCUYJGMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

鲁苏特罗帕格是一种口服生物利用度高的,小分子血小板生成素受体激动剂。 它主要用于治疗计划接受手术的患有慢性肝病的成人患者的血小板减少症 。血小板减少症是一种以血小板计数异常低为特征的疾病,会导致出血风险增加。 鲁苏特罗帕格有助于增加血小板生成,从而减少医疗程序前对血小板输血的需求 .

体内

Lusutrombopag has been studied in numerous in vivo studies. In a study conducted in rats, lusutrombopag was found to increase platelet counts and reduce the incidence of thrombocytopenia-induced bleeding. In a study conducted in dogs, lusutrombopag was found to increase platelet counts and reduce the risk of thrombocytopenia-induced bleeding. Additionally, lusutrombopag has been studied in clinical trials in humans with chronic liver disease, chemotherapy-induced thrombocytopenia, and hematopoietic stem cell transplantation.

体外

Lusutrombopag has been studied in numerous in vitro studies. In a study conducted in human platelets, lusutrombopag was found to increase platelet aggregation and adhesion. In a study conducted in human megakaryocytes, lusutrombopag was found to increase megakaryocyte differentiation and maturation. Additionally, lusutrombopag has been studied in cell culture systems for its ability to induce the production of thrombopoietin, a hormone that stimulates the production of platelets.

作用机制

鲁苏特罗帕格通过模拟内源性血小板生成素的生物学作用发挥作用。它充当表达在巨核细胞上的血小板生成素受体 (TPOR) 的激动剂。通过与 TPOR 的跨膜结构域结合,鲁苏特罗帕格诱导来自造血干细胞的巨核细胞祖细胞增殖和分化。 这导致血小板生成增加 .

生物活性

Lusutrombopag has been studied for its ability to stimulate the production of platelets. In a study conducted in humans, lusutrombopag was found to increase platelet counts and reduce the risk of thrombocytopenia-induced bleeding. Additionally, lusutrombopag has been studied for its ability to reduce the risk of thrombotic events in patients with chronic liver disease.
Biochemical and Physiological Effects
Lusutrombopag has been studied for its biochemical and physiological effects on the body. In a study conducted in rats, lusutrombopag was found to increase the production of thrombopoietin, a hormone that stimulates the production of platelets. Additionally, lusutrombopag has been studied for its ability to reduce inflammation and oxidative stress.

实验室实验的优点和局限性

Lusutrombopag has several advantages and limitations for lab experiments. The main advantage of lusutrombopag is its ability to stimulate platelet production in a dose-dependent manner. Additionally, lusutrombopag has been studied for its ability to reduce the risk of thrombotic events in patients with chronic liver disease. The main limitation of lusutrombopag is that it is not approved for use in pediatric patients.

未来方向

The future directions for lusutrombopag research include further studies in clinical settings such as chemotherapy-induced thrombocytopenia and hematopoietic stem cell transplantation, as well as studies in animal models to further elucidate its mechanism of action. Additionally, further studies are needed to explore the pharmacodynamic effects of lusutrombopag and to determine its potential use in other clinical settings. Furthermore, further studies are needed to evaluate the safety and efficacy of lusutrombopag in combination with other drugs. Finally, further studies are needed to explore the potential use of lusutrombopag in the treatment of other thrombocytopenia-related conditions.

合成方法

Lusutrombopag is a synthetic molecule that is derived from the thrombopoietin receptor agonist, eltrombopag. It is synthesized through a process of condensation, oxidation, and hydrolysis. The synthesis process begins with the condensation of 2-amino-5-methylbenzene-1,3-diol and 4-(2-chloro-5-methylphenoxy)-2-methoxybenzaldehyde to form the product, 4-(2-chloro-5-methylphenoxy)-2-methoxybenzylidene-2-amino-5-methylbenzene-1,3-diol. This product is then oxidized using hydrogen peroxide to form the product, 4-(2-chloro-5-methylphenoxy)-2-methoxybenzylidene-2-amino-5-methylbenzene-1,3-dione. Finally, the product is hydrolyzed to form lusutrombopag.

科学研究应用

鲁苏特罗帕格有几个科学研究应用,包括:

生化分析

Biochemical Properties

Lusutrombopag acts as an agonist for the thrombopoietin receptor (TPOR) expressed on megakaryocytes . It binds to the transmembrane domain of the receptor and induces thrombocytopoiesis by targeting the same signal transduction system as that of endogenous thrombopoietin .

Cellular Effects

Lusutrombopag stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, resulting in an increased platelet production . This leads to an increase in the platelet count, which is particularly beneficial for patients with chronic liver disease who often suffer from thrombocytopenia .

Molecular Mechanism

The mechanism of action of Lusutrombopag involves its binding to the transmembrane domain of the thrombopoietin receptor (TPOR) expressed on megakaryocytes . This binding triggers the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells .

Temporal Effects in Laboratory Settings

In clinical trials, Lusutrombopag has shown to significantly increase the proportion of patients who did not require a platelet transfusion prior to the procedure or rescue therapy for bleeding up to 7 days after the scheduled procedure . The duration of sustained platelet count of ≥50 × 10^9/L was significantly longer in the Lusutrombopag group .

Dosage Effects in Animal Models

While specific studies on dosage effects of Lusutrombopag in animal models were not found, a study in a knock-in mouse model showed that Lusutrombopag significantly increased circulating platelets in a dose-dependent manner during 21-day repeated oral administration .

Metabolic Pathways

Lusutrombopag metabolism primarily occurs via CYP4 enzymes, including CYP4A11 . This metabolic process is crucial for the drug’s elimination from the body.

准备方法

合成路线和反应条件

鲁苏特罗帕格是通过多步化学工艺合成的。合成涉及噻唑环的形成,噻唑环是该化合物的关键结构组成部分。 该过程包括几个步骤,例如卤化、偶联反应和环化 。特定的反应条件,例如温度、溶剂和催化剂,经过优化以确保最终产物的产率和纯度高。

工业生产方法

鲁苏特罗帕格的工业生产涉及实验室合成过程的放大。这包括优化大规模生产的反应条件,确保质量一致,并符合监管标准。 生产过程的设计目的是高效且经济有效,同时保持化合物的完整性 .

化学反应分析

反应类型

鲁苏特罗帕格经历各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及各种催化剂来促进取代反应。 温度、压力和pH 等反应条件被仔细控制以实现预期的结果 .

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应可能产生羟基化衍生物,而还原反应可能产生脱氧化合物 .

相似化合物的比较

类似化合物

鲁苏特罗帕格的独特性

鲁苏特罗帕格在其特定的作用机制及其在治疗患有慢性肝病的患者的血小板减少症方面的有效性方面是独一无二的。与阿瓦特罗帕格(也是血小板生成素受体激动剂)不同,鲁苏特罗帕格具有独特的化学结构和药代动力学特征。 另一方面,福斯替尼布靶向不同的通路 (SYK) 并用于不同类型的血小板减少症 .

属性

IUPAC Name

(E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZIJMHMKORZBA-KJCUYJGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027951
Record name Lusutrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Lusutrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Lusutrombopag mimics the biological actions of endogenous thrombopoietin (TPO) by acting as an agonist for the thrombopoietin receptor (TPOR) expressed on megakaryocytes. It binds to the transmembrane domain of the receptor and induces thrombocytopoiesis by targeting the same signal transduction system as that of endogenous TPO, which involves the activation of JAK and STAT pathways. It stimulates the proliferation and differentiation of bone marrow progenitor cells into megakaryocytes, which undergoes maturation to act as precursor cells for platelets. A single megakaryocyte produces and releases thousands of platelets upon maturation and series of remodeling events. Lusutrombopag displays high specificity towards human TPORs when compared to murine TPORs. Lusutrombopag may affect other hematopoietic lineages as well, including erythroid, granulocytic and lymphoid lineages. One case of increased leukocyte and erythrocyte counts that prolonged for over 120 days was reported following administration in a patient with liver cirrhosis (LC) due to hepatitis C virus.
Record name Lusutrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1110766-97-6
Record name (2E)-3-[2,6-Dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1110766-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lusutrombopag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110766976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lusutrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lusutrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUSUTROMBOPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL5JFU42F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。